![molecular formula C7H14O2 B3143549 (1,1-Dimethoxyethyl)cyclopropane CAS No. 52829-97-7](/img/structure/B3143549.png)
(1,1-Dimethoxyethyl)cyclopropane
Overview
Description
(1,1-Dimethoxyethyl)cyclopropane, also known as DMECP, is a cyclic ether that has gained attention in the field of organic chemistry due to its unique structure and properties. DMECP has been used as a building block for the synthesis of various organic compounds and has shown potential in different scientific research applications.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxyethyl)cyclopropane is not well understood. However, it is believed that this compound may act as a nucleophile in various reactions due to the presence of two electron-donating methoxy groups.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of this compound. However, studies have shown that this compound is a relatively stable compound and does not undergo significant metabolic transformations in vivo.
Advantages and Limitations for Lab Experiments
(1,1-Dimethoxyethyl)cyclopropane has several advantages as a building block for the synthesis of organic compounds. It is a relatively inexpensive and readily available compound. This compound is also a stable compound that can be stored for extended periods without significant degradation. However, this compound has some limitations, including its low reactivity and limited solubility in some solvents.
Future Directions
There are several future directions for the use of (1,1-Dimethoxyethyl)cyclopropane in scientific research. One potential application is the synthesis of new natural products and pharmaceuticals with improved biological activity. Additionally, this compound may be used as a starting material for the synthesis of new materials with unique properties, such as liquid crystals and polymers. Finally, further research is needed to understand the mechanism of action of this compound and its potential applications in various chemical reactions.
Scientific Research Applications
(1,1-Dimethoxyethyl)cyclopropane has been used in various scientific research applications, including the synthesis of natural products, pharmaceuticals, and agrochemicals. It has been used as a key intermediate in the synthesis of biologically active compounds such as (+)-neopeltolide, a potent antitumor agent, and (+)-phorboxazole A, a potent antitumor and antiviral agent.
properties
IUPAC Name |
1,1-dimethoxyethylcyclopropane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(8-2,9-3)6-4-5-6/h6H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIRYVOBWESROTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)(OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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